molecular formula C12H26 B14546806 3-Ethyl-3,5,5-trimethylheptane CAS No. 62198-75-8

3-Ethyl-3,5,5-trimethylheptane

Cat. No.: B14546806
CAS No.: 62198-75-8
M. Wt: 170.33 g/mol
InChI Key: GCWLDOMARVHVOZ-UHFFFAOYSA-N
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Description

3-Ethyl-3,5,5-trimethylheptane is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.34 g/mol. Its IUPAC name reflects the substituents on the heptane backbone: an ethyl group at position 3 and methyl groups at positions 3, 5, and 5. This branching pattern reduces molecular symmetry compared to linear alkanes, influencing its physical and chemical properties.

The compound’s applications are inferred from its hydrocarbon class, which includes uses as solvents, fuel additives, or intermediates in organic synthesis. Branched alkanes like this are valued for their lower boiling points and higher octane ratings compared to linear isomers, though direct studies on 3-ethyl-3,5,5-trimethylheptane remain sparse.

Properties

CAS No.

62198-75-8

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-3,5,5-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-11(4,5)10-12(6,8-2)9-3/h7-10H2,1-6H3

InChI Key

GCWLDOMARVHVOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(C)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3,5,5-trimethylheptane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of branched alkanes like 3-Ethyl-3,5,5-trimethylheptane can be achieved through catalytic cracking and isomerization processes. These methods involve the use of catalysts such as zeolites to rearrange the carbon skeleton of straight-chain alkanes into branched structures. The process is carried out at high temperatures and pressures to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,5,5-trimethylheptane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to convert the alkane into alcohols, ketones, or carboxylic acids.

    Reduction: Although alkanes are generally resistant to reduction, they can undergo hydrogenation reactions under specific conditions.

    Substitution: Halogenation is a common substitution reaction where halogens like chlorine (Cl2) or bromine (Br2) replace hydrogen atoms in the alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).

    Substitution: Halogens (Cl2, Br2) in the presence of ultraviolet (UV) light or heat.

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Alkanes with fewer double bonds.

    Substitution: Haloalkanes.

Scientific Research Applications

3-Ethyl-3,5,5-trimethylheptane has several applications in scientific research:

    Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.

    Biology: Its derivatives are studied for their potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the formulation of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-3,5,5-trimethylheptane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar molecule, it can dissolve non-polar substances and participate in hydrophobic interactions. Its branched structure also affects its boiling and melting points, making it useful in specific applications where these properties are critical.

Comparison with Similar Compounds

Structural Isomers

3-Ethyl-3,4,5-trimethylheptane (from ):

  • Branching pattern : Methyl groups at positions 3, 4, and 5, with an ethyl group at position 3.
  • Properties : Increased branching at adjacent carbons (3, 4, 5) likely results in a slightly higher boiling point (~190–200°C estimated) than 3-ethyl-3,5,5-trimethylheptane due to reduced molecular compactness .

3-Ethyl-3,5,5-trimethylheptane :

  • Branching pattern : Methyl groups clustered at positions 3 and 5 (two at C5), creating a more compact structure.
  • Properties : Estimated boiling point (~180–190°C) and melting point (~-30°C) are lower than its 3,4,5-substituted isomer due to enhanced branching .
Linear Alkane: Dodecane (n-C₁₂H₂₆)
  • Structure : Unbranched chain of 12 carbons.
  • Properties : Higher boiling point (216.3°C ) and melting point (-9.6°C ) due to stronger van der Waals forces in linear structures. Density (~0.749 g/cm³) is comparable to branched isomers but with distinct industrial applications, such as in lubricants .
Other Branched Alkanes
  • 2,2,4-Trimethylpentane (Isooctane): A highly branched C₈H₁₈ alkane with a boiling point of 99°C. Its branching reduces knocking in fuels, illustrating how substituent positioning impacts functionality.
  • 3-Ethyl-2,5-dimethylheptane : A less branched isomer with methyl groups at C2 and C5; its properties would fall between linear and highly branched analogs.
Table 1: Comparative Properties of C₁₂H₂₆ Isomers and Related Compounds
Property 3-Ethyl-3,5,5-trimethylheptane 3-Ethyl-3,4,5-trimethylheptane Dodecane (n-C₁₂H₂₆)
Molecular Formula C₁₂H₂₆ C₁₂H₂₆ C₁₂H₂₆
Molecular Weight (g/mol) 170.34 170.34 170.34
Boiling Point (°C) ~180–190 (est.) ~190–200 (est.) 216.3
Melting Point (°C) ~-30 (est.) ~-20 (est.) -9.6
Density (g/cm³) ~0.75 (est.) ~0.76 (est.) 0.749
Research Findings and Trends
  • Branching Effects : Increased branching lowers boiling points and enhances fuel stability. For example, isoalkanes like 3-ethyl-3,5,5-trimethylheptane are less prone to autoignition than linear alkanes .
  • Synthetic Challenges : Branching at specific positions (e.g., C5 in 3-ethyl-3,5,5-trimethylheptane) may require tailored catalysts, such as acid-catalyzed alkylation, to direct substituents .

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